N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
Description
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged as a critical pharmacophore in drug discovery after nearly a century of relative obscurity. Early applications focused on its photochemical rearrangements, but the 1940s marked a turning point with investigations into its biological activity. The commercialization of Oxolamine in the 1960s—a cough suppressant featuring a 1,2,4-oxadiazole core—highlighted its therapeutic potential. By the 21st century, advances in synthetic methodologies, such as microwave-assisted cyclization and superbase-mediated reactions, enabled the efficient production of diverse derivatives.
Recent decades have seen a surge in research, driven by the heterocycle’s bioisosteric equivalence to esters and amides, mitigating hydrolysis risks while retaining hydrogen-bonding capabilities. For instance, 1,2,4-oxadiazoles now feature in compounds targeting cancer, neurodegenerative diseases, and antimicrobial resistance. The isomer’s dipole moment (distinct from 1,3,4-oxadiazoles) further enhances its suitability for designing ligands with optimized receptor interactions.
Table 1: Milestones in 1,2,4-Oxadiazole Research
Structural Significance of the N-Methyl-Benzylamine-Oxadiazole Hybrid Scaffold
N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine integrates two pharmacologically privileged motifs: a benzylamine moiety and a 5-methyl-1,2,4-oxadiazole ring. The para-substituted benzylamine enhances blood-brain barrier permeability, a trait critical for central nervous system-targeted therapies. Concurrently, the oxadiazole ring’s electron-deficient nature stabilizes the compound against oxidative metabolism, prolonging its half-life in vivo.
The methyl group at position 5 of the oxadiazole ring reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets, as observed in acetylcholinesterase inhibitors. Additionally, the N-methylation of the benzylamine mitigates first-pass metabolism by cytochrome P450 enzymes, a common limitation in amine-containing drugs.
Table 2: Key Structural Features and Functional Roles
Current Research Landscape and Knowledge Gaps
Recent studies emphasize the compound’s versatility. For example, derivatives have demonstrated inhibitory activity against monoamine oxidase B (MAO-B) (IC~50~ = 0.371 μM) and acetylcholinesterase (IC~50~ = 0.0158 μM), outperforming reference drugs like donepezil. In oncology, structural analogs disrupt protein-protein interactions in RET kinase, a driver of thyroid cancers. However, critical gaps persist:
- Synthetic Scalability : While microwave-assisted methods reduce reaction times to minutes, industrial-scale production remains challenging due to catalyst costs and purification hurdles.
- Target Selectivity : Although potent against MAO-B, off-target effects on MAO-A necessitate structural refinements to enhance specificity.
- In Vivo Data : Most studies are limited to in vitro assays; pharmacokinetic and toxicity profiles in animal models are sparse.
Table 3: Recent Applications and Challenges
Properties
IUPAC Name |
N-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(14-15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDXYWBTQVTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428147 | |
| Record name | N-Methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-77-3 | |
| Record name | N-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine are currently unknown. This compound is a derivative of the 1,2,4-oxadiazole ring structure, which is known to exhibit a broad range of biological activities. .
Mode of Action
Compounds containing the 1,2,4-oxadiazole ring structure are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with.
Pharmacokinetics
It’s worth noting that the solubility, permeability, and stability of a compound can significantly impact its bioavailability and pharmacokinetic profile.
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more. .
Biological Activity
N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.245 g/mol
- CAS Number : 944450-83-3
- IUPAC Name : N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following findings summarize its biological activity against various cancer cell lines:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The oxadiazole moiety is believed to play a crucial role in:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Flow cytometry assays have shown that this compound can induce apoptosis in various cancer cell lines in a dose-dependent manner .
- Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G0-G1 phase, preventing further division and proliferation of cancer cells .
Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on several oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against human leukemia and breast cancer cells. The findings indicated that these compounds could be more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of oxadiazole derivatives has revealed that modifications to the oxadiazole ring can enhance biological activity. Specifically, the introduction of electron-withdrawing groups has been shown to improve anticancer potency and selectivity against cancerous cells compared to non-cancerous cells.
Preparation Methods
General Strategies for 1,2,4-Oxadiazole Ring Synthesis
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. The key synthetic routes include:
Amidoxime and Acyl Chloride/Carboxylic Acid Derivative Cyclization:
This classical method involves the reaction of amidoximes with acyl chlorides or activated esters to form the oxadiazole ring. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency. Activation of carboxylic acids via coupling reagents (e.g., EDC, DCC, CDI) is common to facilitate cyclization.Microwave-Assisted Synthesis:
Microwave irradiation (MWI) has been shown to significantly reduce reaction times and improve yields by accelerating the heterocyclization of amidoximes with acyl chlorides or esters, often in the presence of bases like NH4F/Al2O3 or K2CO3. This method is environmentally favorable due to reduced solvent volumes and shorter reaction times.1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles:
This approach generates 1,2,4-oxadiazoles via cycloaddition but suffers from low yields and side reactions such as dimerization of nitrile oxides. Platinum(IV) catalysts have been used to improve this method, though solubility and cost issues limit its practicality.One-Pot Syntheses Using Superbases or Vilsmeier Reagents:
Recent advances include one-pot methods where amidoximes react with methyl or ethyl esters of carboxylic acids in superbase media (NaOH/DMSO) or where carboxylic acids are activated in situ by Vilsmeier reagents, yielding 3,5-disubstituted 1,2,4-oxadiazoles efficiently at room temperature or mild conditions.
Specific Preparation of 5-Methyl-1,2,4-Oxadiazole Derivatives
For the target compound containing a 5-methyl substituent on the oxadiazole ring, the amidoxime precursor is typically derived from a nitrile bearing the methyl group at the appropriate position. The synthetic route generally proceeds as follows:
Step 1: Synthesis of Amidoxime Intermediate
The nitrile precursor (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile) is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride under basic conditions, often facilitated by microwave irradiation or catalytic systems such as MgO or KF.Step 2: Cyclization to 1,2,4-Oxadiazole
The amidoxime is then cyclized with an activated carboxylic acid derivative (e.g., methyl ester or acyl chloride) to form the 1,2,4-oxadiazole ring. The reaction may be catalyzed by bases or proceed under microwave conditions to enhance yield and reduce reaction time.Step 3: Introduction of Benzylamine Substituent
The benzylamine moiety, N-methylated, can be introduced via nucleophilic substitution or reductive amination on a suitable benzyl halide or aldehyde intermediate bearing the oxadiazole substituent. This step requires careful control to avoid ring degradation.
Research Findings and Optimization Notes
Microwave-Assisted Synthesis:
Studies confirm that microwave irradiation significantly decreases reaction times (from hours to minutes) and improves yields (often >80%) for amidoxime cyclizations.Catalyst and Base Selection:
Pyridine and TBAF are effective catalysts for amidoxime and acyl chloride cyclizations, improving product purity and yield.Solvent Effects:
Dichloromethane and dimethyl sulfoxide (DMSO) are common solvents; DMSO is preferred in one-pot superbase methods due to its polarity and ability to dissolve both reactants and bases.Purification Challenges:
Some methods report difficulties in purification due to side products; one-pot and microwave methods often simplify purification by producing cleaner reaction mixtures.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride Cyclization | Amidoxime, acyl chloride | Pyridine, TBAF | Reflux or microwave | Simple, moderate to high yield | Purification challenges |
| Amidoxime + Carboxylic Acid Ester (Superbase) | Amidoxime, methyl/ethyl ester | NaOH/DMSO (superbase) | Room temperature, 4–24 h | One-pot, mild conditions | Longer reaction time |
| Microwave-Assisted Amidoxime Cyclization | Amidoxime, acyl chloride/ester | NH4F/Al2O3 or K2CO3 | Microwave, minutes | High yield, short time, eco-friendly | Requires microwave setup |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile | Pt(IV) catalyst | Mild conditions | Novel approach | Low yield, expensive catalyst |
Patented Processes and Industrial Relevance
A patent (WO2013186792A2) describes processes for preparing substituted 1,2,4-oxadiazole derivatives, including methyl-substituted analogs, via multi-step synthesis involving carboxylic acid activation and heterocyclization, highlighting industrial applicability of these methods for pharmaceutical intermediates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
